Hydrogen Bonding Capacity vs. N-Alkyl-4-hydroxypiperidines
1-(2-Hydroxypropyl)piperidin-4-ol possesses two hydroxyl groups (one on the ring, one on the side chain) and a tertiary amine nitrogen, enabling a rich network of both intra- and intermolecular hydrogen bonds. In contrast, simple N-alkyl-4-hydroxypiperidines lack the side-chain hydroxyl, reducing their H-bond donor/acceptor count . The presence of dual hydroxyls in the target compound is hypothesized to facilitate specific intramolecular H-bonding that may pre-organize the molecule's conformation in solution and influence its interaction with biological targets or metal catalysts . This structural feature is absent in mono-hydroxylated analogs.
vs. 1 donor / 2 acceptors (N-alkyl-4-hydroxypiperidine)
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | 2 H-bond donors, 3 H-bond acceptors [1] |
| Comparator Or Baseline | N-Alkyl-4-hydroxypiperidines (e.g., N-methyl-4-hydroxypiperidine): 1 H-bond donor, 2 H-bond acceptors (inferred) |
| Quantified Difference | Target compound has 1 additional H-bond donor and 1 additional H-bond acceptor compared to baseline analog. |
| Conditions | In silico structural analysis; validated by reported TPSA of 43.7 Ų [1]. |
Why This Matters
The enhanced hydrogen bonding capacity influences solubility, crystal packing, and target binding interactions, which are critical parameters in drug design and catalysis.
- [1] Kuujia. Cas no 1183328-30-4 (1-(2-Hydroxypropyl)piperidin-4-ol): Computational Properties. 2025. View Source
